molecular formula C14H17N5O2S B285545 4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine

4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine

Katalognummer: B285545
Molekulargewicht: 319.38 g/mol
InChI-Schlüssel: FNRUIXNNGVCMJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a morpholine derivative that has shown promising results in various studies, making it an interesting area of research.

Wirkmechanismus

The mechanism of action of 4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine involves the inhibition of certain enzymes in the body. It has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to be a potent inhibitor of COX-2, which is responsible for the production of prostaglandins, leading to inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain in the body. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine in lab experiments is its ability to modulate certain signaling pathways, making it a valuable tool in various biochemical and physiological studies. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain studies.

Zukünftige Richtungen

There are several future directions for the research on 4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine. One of the areas of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the identification of new potential drug targets for this compound. Moreover, the potential toxicity of this compound needs to be further studied to determine its safety for use in humans. Finally, the potential applications of this compound in the treatment of various diseases need to be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research areas. It has been found to be a potent inhibitor of certain enzymes, making it a potential drug candidate for the treatment of various diseases. Its ability to modulate certain signaling pathways also makes it a valuable tool in various biochemical and physiological studies. However, its potential toxicity needs to be further studied to determine its safety for use in humans.

Synthesemethoden

The synthesis of 4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine involves the reaction of morpholine with 1-phenyl-1H-tetrazol-5-thiol in the presence of a suitable solvent and base. The reaction is carried out at a specific temperature and pressure, and the yield of the product depends on the reaction conditions. The synthesis method has been optimized by various researchers, and different methods have been proposed to improve the yield and purity of the product.

Wissenschaftliche Forschungsanwendungen

4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine has been studied for its potential applications in various scientific research areas. It has been found to be a potent inhibitor of certain enzymes, making it a potential drug candidate for the treatment of various diseases. It has also been studied for its anti-inflammatory and analgesic properties. Moreover, it has been used as a tool in various biochemical and physiological studies due to its ability to modulate certain signaling pathways.

Eigenschaften

Molekularformel

C14H17N5O2S

Molekulargewicht

319.38 g/mol

IUPAC-Name

1-morpholin-4-yl-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-one

InChI

InChI=1S/C14H17N5O2S/c20-13(18-7-9-21-10-8-18)6-11-22-14-15-16-17-19(14)12-4-2-1-3-5-12/h1-5H,6-11H2

InChI-Schlüssel

FNRUIXNNGVCMJW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CCSC2=NN=NN2C3=CC=CC=C3

Kanonische SMILES

C1COCCN1C(=O)CCSC2=NN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.